molecular formula C15H12N4 B14653669 4-(Quinolin-6-yldiazenyl)aniline CAS No. 42423-86-9

4-(Quinolin-6-yldiazenyl)aniline

Cat. No.: B14653669
CAS No.: 42423-86-9
M. Wt: 248.28 g/mol
InChI Key: ZYVOADVEXQRBSW-UHFFFAOYSA-N
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Description

4-(Quinolin-6-yldiazenyl)aniline is an organic compound that features a quinoline moiety linked to an aniline group via a diazenyl bridge. This compound is part of the broader class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyeing processes. The quinoline structure, a fused ring system containing a benzene ring and a pyridine ring, is notable for its stability and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-6-yldiazenyl)aniline typically involves the diazotization of aniline derivatives followed by azo coupling with quinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts (e.g., clay or ionic liquids) can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-6-yldiazenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Quinolin-6-yldiazenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinolin-6-yldiazenyl)aniline involves its interaction with biological targets through its quinoline and azo functionalities. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The azo group can undergo reduction in vivo, releasing active metabolites that exert antimicrobial effects. These interactions can inhibit the growth of microorganisms and parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-6-yldiazenyl)aniline is unique due to the combination of the quinoline and azo functionalities, which confer both the stability and bioactivity of quinoline and the vibrant color properties of azo compounds. This dual functionality makes it particularly valuable in applications requiring both biological activity and coloration .

Properties

CAS No.

42423-86-9

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

4-(quinolin-6-yldiazenyl)aniline

InChI

InChI=1S/C15H12N4/c16-12-3-5-13(6-4-12)18-19-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2

InChI Key

ZYVOADVEXQRBSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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